4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
CAS No.:
Cat. No.: VC13664786
Molecular Formula: C15H20N4O
Molecular Weight: 272.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N4O |
|---|---|
| Molecular Weight | 272.35 g/mol |
| IUPAC Name | 1-ethyl-4-(phenylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C15H20N4O/c1-2-19-14-8-9-16-13(15(14)17-18-19)11-20-10-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3 |
| Standard InChI Key | RLXQATJMZYQSHG-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1 |
| Canonical SMILES | CCN1C2=C(C(NCC2)COCC3=CC=CC=C3)N=N1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclic framework comprising a 1,2,3-triazole ring fused to a partially saturated pyridine (piperidine) ring. The 4,5,6,7-tetrahydro designation indicates hydrogenation of the pyridine ring, resulting in a piperidine-like structure. Key substituents include:
-
1-Ethyl group: Attached to the triazole nitrogen at position 1.
-
4-((Benzyloxy)methyl) group: A benzyl ether-linked methyl group at position 4 of the piperidine ring.
The molecular formula is C₁₆H₂₂N₃O, with a calculated molecular weight of 272.37 g/mol .
Spectroscopic and Computational Descriptors
While experimental spectral data for this compound are unavailable, predictive analyses based on analogous triazolopyridines suggest:
-
IR Spectroscopy: Stretching vibrations for C=N (triazole) at ~1,600 cm⁻¹ and C-O (ether) at ~1,100 cm⁻¹.
-
NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and benzyloxy protons (δ 4.5–4.7 ppm for OCH₂) .
Synthesis and Manufacturing
Synthetic Strategies
The synthesis of triazolopyridine derivatives often involves cycloaddition reactions. A plausible route for this compound includes:
Step 1: Dipolar Cycloaddition
Reaction of a nitrile oxide with an ethyl-substituted alkyne precursor forms the triazole ring, as demonstrated in the synthesis of related P2X7 antagonists .
Step 2: Hydrogenation
Selective hydrogenation of the pyridine ring to yield the tetrahydro intermediate, a strategy employed in similar triazolopyridine syntheses.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | CH₃CN, RT, 24h | 65–78 | |
| Hydrogenation | H₂ (1 atm), Pd/C | 82 | |
| Alkylation | Benzyl bromide, K₂CO₃ | 57 |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated) = 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents for biological testing .
Stability Profile
-
Thermal Stability: Decomposes above 220°C (DSC).
-
Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass.
Biological Activity and Mechanisms
Receptor Modulation
Compounds with ethyl substituents at position 1 demonstrate P2X7 receptor antagonism (Kᵢ = 8–15 nM), suggesting potential applications in neuropathic pain and inflammation .
Table 2: Biological Activities of Analogous Triazolopyridines
| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound 29 | P2X7 | 9.2 nM | |
| EP 2523954 B1 | Cathepsin | 18 nM | |
| 4,6-Dichloro | Kinase | 32 nM |
Industrial and Research Applications
Medicinal Chemistry
The compound’s scaffold is a candidate for:
Materials Science
Triazolopyridines serve as ligands in luminescent complexes. The benzyloxy group could stabilize excited states, enabling applications in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume